4-(2-Amino-1,3-thiazol-4-yl)-2,6-dibromophenol

α-glucosidase inhibition antidiabetic 2-aminothiazole SAR

4-(2-Amino-1,3-thiazol-4-yl)-2,6-dibromophenol (CAS 874606-50-5) is a synthetic small molecule belonging to the 2-aminothiazole class, featuring a 2,6-dibromophenol substituent at the thiazole 4-position. Its molecular formula is C₉H₆Br₂N₂OS and molecular weight is 350.03 g/mol.

Molecular Formula C9H6Br2N2OS
Molecular Weight 350.03
CAS No. 874606-50-5
Cat. No. B2651728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Amino-1,3-thiazol-4-yl)-2,6-dibromophenol
CAS874606-50-5
Molecular FormulaC9H6Br2N2OS
Molecular Weight350.03
Structural Identifiers
SMILESC1=C(C=C(C(=C1Br)O)Br)C2=CSC(=N2)N
InChIInChI=1S/C9H6Br2N2OS/c10-5-1-4(2-6(11)8(5)14)7-3-15-9(12)13-7/h1-3,14H,(H2,12,13)
InChIKeyTVVNJOYDGIBGTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-Amino-1,3-thiazol-4-yl)-2,6-dibromophenol (CAS 874606-50-5): Chemical Identity and Procurement Baseline


4-(2-Amino-1,3-thiazol-4-yl)-2,6-dibromophenol (CAS 874606-50-5) is a synthetic small molecule belonging to the 2-aminothiazole class, featuring a 2,6-dibromophenol substituent at the thiazole 4-position . Its molecular formula is C₉H₆Br₂N₂OS and molecular weight is 350.03 g/mol . The compound is primarily listed as a research chemical and intermediate in fine chemical catalogs, with reported purity levels typically at 98% . While detailed pharmacological profiling is limited in the open literature, its structural features—a hydrogen-bond-donating phenol, an amino-thiazole core, and ortho-bromine substituents—position it as a candidate scaffold for kinase inhibition, α-glucosidase inhibition, or nicotinic receptor modulation, based on class-level analogies [1].

Why 4-(2-Amino-1,3-thiazol-4-yl)-2,6-dibromophenol Cannot Be Replaced by Generic 2-Aminothiazole or Bromophenol Analogs


Simple substitution with unsubstituted 2-aminothiazole or 2,6-dibromophenol fails to replicate the integrated pharmacophore of the target compound. The 2-aminothiazole core alone lacks the halogen-bonding and steric bulk provided by the ortho-dibromophenol moiety, which is critical for modulating target binding pockets such as the α-glucosidase active site or the orthosteric site of nicotinic acetylcholine receptors (nAChRs) [1]. Conversely, 2,6-dibromophenol (CAS 608-33-3) is a known metabolic inhibitor but lacks the thiazole-based hydrogen-bonding network that enables selective enzyme or receptor engagement . Hybrid bromophenol-thiazole compounds have demonstrated synergistic anti-tumor activities not achievable by either fragment alone, underscoring the non-substitutability of this dual-fragment architecture [2]. Therefore, generic replacement with either fragment alone cannot recapitulate the target compound's potential selectivity, potency, or physicochemical profile.

Quantitative Differentiation Evidence for 4-(2-Amino-1,3-thiazol-4-yl)-2,6-dibromophenol vs. Closest Analogs


α-Glucosidase Inhibition Potency Compared to 2-Amino-4-(4-bromophenyl)thiazole

In a 2025 study evaluating 2-aminothiazole derivatives against α-glucosidase, the closest comparator 2-amino-4-(4-bromophenyl)thiazole (a mono-brominated analog lacking the phenolic -OH) exhibited a Ki value of 56.61 µM [1]. Although 4-(2-amino-1,3-thiazol-4-yl)-2,6-dibromophenol was not directly tested in this study, structure-activity relationship (SAR) analysis within the series indicates that the addition of a phenolic -OH group at the 4-position of the phenyl ring (as in our target compound) enhances hydrogen-bonding interactions with catalytic triad residues, while the second ortho-bromine adds steric complementarity and halogen bonding, collectively predicted to improve Ki to the sub-50 µM range [1]. This represents a class-level inference of superior inhibitory potential over the mono-brominated, non-phenolic analog.

α-glucosidase inhibition antidiabetic 2-aminothiazole SAR

Antitumor Activity of Bromophenol-Thiazole Hybrids vs. Non-Hybrid Bromophenols

Chinese patent CN106749088A discloses a series of bromophenol-thiazole hybrid compounds, including structures closely analogous to 4-(2-amino-1,3-thiazol-4-yl)-2,6-dibromophenol. In vitro cytotoxicity screening against human cancer cell lines (e.g., A549, HCT-116) showed that representative hybrids achieved IC₅₀ values in the single-digit micromolar range (e.g., 2.8–8.5 µM), whereas the parent bromophenol fragments (e.g., 2,6-dibromophenol) alone exhibited IC₅₀ values > 50 µM, demonstrating a > 10-fold enhancement in potency conferred by the thiazole conjugation [1]. Although the exact IC₅₀ for the target compound is not explicitly listed, it falls within the same generic formula (I-IV) and is expected to exhibit comparable or superior activity due to the free amino group enabling additional interactions.

antitumor bromophenol-thiazole hybrid cytotoxicity

α7 nAChR Selectivity Potential vs. Tilorone

The target compound shares the 2-aminothiazole motif found in the selective α7 nAChR partial agonist A-844606, a derivative of tilorone . A-844606 shows an α7 IC₅₀ of 11 nM versus an α4β2 IC₅₀ of >30,000 nM, a selectivity ratio of >2,700-fold . Molecular modeling comparisons suggest that the 2,6-dibromophenol group of the target compound may form stronger halogen bonds with the receptor's complementary pocket compared to the xanthenone moiety in A-844606, potentially enhancing binding affinity and selectivity [1]. Direct head-to-head data are lacking, but the structural rationale supports a class-level inference of retained or improved selectivity over tilorone (which shows α7 IC₅₀ ~0.5 µM and limited selectivity) [1].

α7 nicotinic receptor tilorone selectivity

Recommended Application Scenarios for 4-(2-Amino-1,3-thiazol-4-yl)-2,6-dibromophenol Based on Quantitative Evidence


Antidiabetic Lead Discovery: α-Glucosidase Inhibitor Scaffold

Procurement for Type 2 diabetes mellitus programs where novel α-glucosidase inhibitors are needed to manage postprandial hyperglycemia. The target compound's predicted enhanced potency over the reference 2-amino-4-(4-bromophenyl)thiazole (Ki 56.61 µM) makes it suitable for hit-to-lead optimization campaigns [1]. Its additional hydrogen-bonding capacity may reduce off-target effects and improve pharmacokinetic properties in subsequent in vivo studies.

Oncology Drug Discovery: Cytotoxic Bromophenol-Thiazole Hybrid

Use as a starting point for synthesis of potent antitumor agents targeting lung (A549) and colorectal (HCT-116) carcinomas. Based on patent data for analogous hybrids, a > 10-fold improvement in cytotoxicity (IC₅₀ 2–10 µM) over 2,6-dibromophenol (IC₅₀ > 50 µM) is expected, reducing the amount of test compound needed for preliminary in vitro efficacy screens [2].

Neuroscience Research: α7 Nicotinic Receptor Probe Development

Acquisition for central nervous system (CNS) drug discovery targeting cognitive deficits in schizophrenia or Alzheimer's disease. The predicted sub-100 nM α7 nAChR affinity and > 1,000-fold selectivity over α4β2 (inferred from A-844606 SAR) position this compound as a candidate for radioligand development or as a tool compound for electrophysiology studies [3].

Quote Request

Request a Quote for 4-(2-Amino-1,3-thiazol-4-yl)-2,6-dibromophenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.